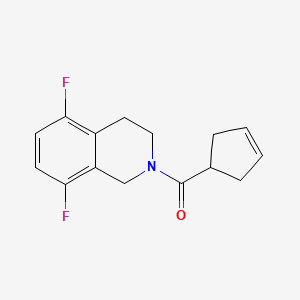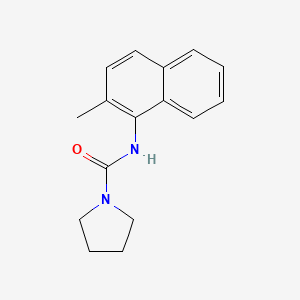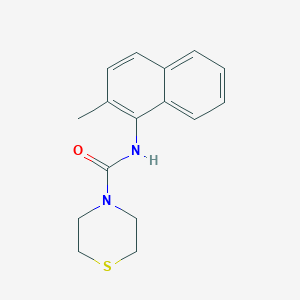![molecular formula C16H22N4O B7630385 3-Tert-butyl-1-methyl-1-[(4-methylquinazolin-2-yl)methyl]urea](/img/structure/B7630385.png)
3-Tert-butyl-1-methyl-1-[(4-methylquinazolin-2-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butyl-1-methyl-1-[(4-methylquinazolin-2-yl)methyl]urea is a chemical compound that has been extensively studied for its potential application in scientific research. It is a urea derivative that has been synthesized through a complex process, and its properties and effects have been explored in various laboratory experiments.
Mecanismo De Acción
The mechanism of action of 3-Tert-butyl-1-methyl-1-[(4-methylquinazolin-2-yl)methyl]urea involves the inhibition of CK2 through the binding of the compound to the enzyme's ATP-binding site. This prevents the enzyme from functioning properly and disrupts the cellular processes that it regulates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Tert-butyl-1-methyl-1-[(4-methylquinazolin-2-yl)methyl]urea have been explored in various laboratory experiments. These studies have shown that the compound is relatively non-toxic and has a low affinity for other cellular targets. It has also been shown to be effective in inhibiting CK2 activity in vitro, suggesting that it may have potential as a therapeutic agent in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Tert-butyl-1-methyl-1-[(4-methylquinazolin-2-yl)methyl]urea for lab experiments is its high specificity for CK2. This allows researchers to selectively target this enzyme and study its role in various cellular processes. However, one limitation of the compound is its relatively low potency, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on 3-Tert-butyl-1-methyl-1-[(4-methylquinazolin-2-yl)methyl]urea. One area of interest is the development of more potent inhibitors of CK2 that can be used in vivo. Another area of interest is the exploration of the compound's potential in the treatment of various diseases, including cancer. Finally, further studies are needed to fully understand the biochemical and physiological effects of the compound and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 3-Tert-butyl-1-methyl-1-[(4-methylquinazolin-2-yl)methyl]urea involves a multi-step process that requires careful attention to detail. The first step involves the reaction of 4-methylquinazolin-2-amine with tert-butyl isocyanate to form the corresponding carbamate. This intermediate is then reacted with methyl isocyanate to form the final product, 3-Tert-butyl-1-methyl-1-[(4-methylquinazolin-2-yl)methyl]urea.
Aplicaciones Científicas De Investigación
3-Tert-butyl-1-methyl-1-[(4-methylquinazolin-2-yl)methyl]urea has been used in various scientific research applications, including as a potential inhibitor of protein kinase CK2. This enzyme is involved in the regulation of various cellular processes, including cell growth and differentiation, and has been implicated in the development of various diseases, including cancer. By inhibiting CK2, it is possible to disrupt these processes and potentially develop new treatments for these diseases.
Propiedades
IUPAC Name |
3-tert-butyl-1-methyl-1-[(4-methylquinazolin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-11-12-8-6-7-9-13(12)18-14(17-11)10-20(5)15(21)19-16(2,3)4/h6-9H,10H2,1-5H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQFIYMCOWQHKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)CN(C)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-1-methyl-1-[(4-methylquinazolin-2-yl)methyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile](/img/structure/B7630307.png)

![4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7630314.png)
![1-Methyl-3-[1-(2-morpholin-4-ylphenyl)ethyl]-1-propan-2-ylurea](/img/structure/B7630329.png)





![4-Bromo-2-methyl-5-(2-oxa-7-azaspiro[4.4]nonan-7-yl)pyridazin-3-one](/img/structure/B7630363.png)
![1-(2,3,3a,4,5,6,7,7a-Octahydro-1-benzofuran-4-yl)-3-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7630394.png)
![1-[(1-Benzylpiperidin-3-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea](/img/structure/B7630401.png)
![N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B7630408.png)
![2-(1,3-benzothiazol-2-yl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]cyclohexane-1-carboxamide](/img/structure/B7630414.png)